Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester

Description

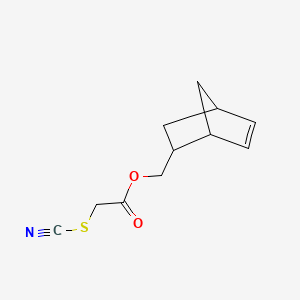

Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester is a bicyclic organic compound featuring a thiocyanatoacetate ester group attached to a norbornene-derived framework. This compound is closely related to isobornyl thiocyanatoacetate (Acetic acid, thiocyanato-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-), which has been banned in food-contact applications due to its toxicity and reactivity .

Key hazards include severe irritation to eyes, mucous membranes, and skin, as well as the emission of toxic fumes upon decomposition or contact with acids. Its oral LD₅₀ in rabbits is reported as 630 mg/kg, highlighting acute toxicity risks .

Properties

CAS No. |

63906-51-4 |

|---|---|

Molecular Formula |

C11H13NO2S |

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C11H13NO2S/c12-7-15-6-11(13)14-5-10-4-8-1-2-9(10)3-8/h1-2,8-10H,3-6H2 |

InChI Key |

MYKKEGXYJSCJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1C=C2)COC(=O)CSC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs based on substituents, toxicity, reactivity, and applications.

Structural Analogs and Key Properties

The bicyclo[2.2.1]heptene (norbornene) framework is a common motif in these compounds, with variations in ester groups and substituents influencing their properties:

Reactivity and Stability

- Thiocyanatoacetate esters exhibit heightened reactivity due to the thiocyanate (–SCN) group, which decomposes into toxic fumes (e.g., HCN, SOₓ) under heat or acidic conditions .

- Acrylate esters (e.g., 2-propenoic acid derivatives) are prone to polymerization, limiting shelf life but enabling material science applications .

- Isobutyrate esters demonstrate greater stability, making them suitable for synthetic intermediates .

Toxicity and Regulatory Status

- Thiocyanatoacetate derivatives face strict bans in food-contact and consumer applications due to acute toxicity (e.g., isobornyl thiocyanatoacetate banned since 1992) .

- Amine-functionalized bicyclo compounds (e.g., Ambeed’s product) are classified for laboratory use only, with hazards tied to amine reactivity .

- Natural bicyclo esters (e.g., palm stem extracts) lack explicit toxicity data but are presumed safer due to biological origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.